4,4'-(1E)-1,2-Ethenediylbis[1,2-benzenediol]
Description
4,4'-(1E)-1,2-Ethenediylbis[1,2-benzenediol] (CAS: 136273-05-7) is a stilbene-derived compound featuring two 1,2-benzenediol (catechol) moieties linked by a conjugated (1E)-ethenediyl bridge. Its molecular formula is C₁₄H₁₂O₄, with a molecular weight of 244.25 g/mol and a purity typically exceeding 95% . The compound’s planar structure and hydroxyl groups confer redox activity, making it a candidate for applications in antioxidant research, antimicrobial agents, or polymer stabilization. Key physicochemical properties include a boiling point of 507.3°C, a flash point of 252.2°C, and a density of 1.468 g/cm³ .
Properties
IUPAC Name |
4-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]benzene-1,2-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4/c15-11-5-3-9(7-13(11)17)1-2-10-4-6-12(16)14(18)8-10/h1-8,15-18H/b2-1+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZYRGJKHEGXOCR-OWOJBTEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CC2=CC(=C(C=C2)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C2=CC(=C(C=C2)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(1E)-1,2-Ethenediylbis[1,2-benzenediol] typically involves the coupling of two benzenediol units through an ethenediyl linkage. One common method involves the use of a palladium-catalyzed cross-coupling reaction, where 1,2-benzenediol is reacted with a suitable ethenediyl precursor under specific conditions . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF), with the reaction being carried out at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of 4,4’-(1E)-1,2-Ethenediylbis[1,2-benzenediol] may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of advanced catalysts and optimized reaction parameters is crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
4,4’-(1E)-1,2-Ethenediylbis[1,2-benzenediol] can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in many chemical processes.
Reduction: Reduction reactions can convert the compound back to its diol form, which can be useful in certain synthetic pathways.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions are typically carried out in aqueous or organic solvents under controlled temperatures.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in anhydrous conditions to prevent side reactions.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions, with bases like sodium hydroxide or pyridine to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
4,4’-(1E)-1,2-Ethenediylbis[1,2-benzenediol] has numerous applications in scientific research:
Biology: The compound’s ability to undergo oxidation and reduction makes it useful in studying redox processes in biological systems.
Mechanism of Action
The mechanism of action of 4,4’-(1E)-1,2-Ethenediylbis[1,2-benzenediol] involves its ability to participate in redox reactions. The compound can donate or accept electrons, making it a valuable redox mediator. In biological systems, it can interact with enzymes and other proteins, influencing various metabolic pathways. Its antioxidant properties are attributed to its ability to neutralize free radicals and prevent oxidative damage .
Comparison with Similar Compounds
Research Implications
Further studies should quantify its antimicrobial MIC values and compare its radical-scavenging efficiency with resveratrol and catechol derivatives.
Biological Activity
4,4'-(1E)-1,2-Ethenediylbis[1,2-benzenediol], also known as 4-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]benzene-1,2-diol, is a compound with significant biological interest due to its structural features and potential applications in various fields such as pharmacology and biochemistry. Its molecular formula is and it has a molecular weight of 244.25 g/mol. This compound is categorized under catechols, which are known for their antioxidant properties and roles in various biological processes.
Antioxidant Properties
One of the primary biological activities attributed to 4,4'-(1E)-1,2-Ethenediylbis[1,2-benzenediol] is its antioxidant capacity . Antioxidants play a crucial role in neutralizing free radicals and reducing oxidative stress, which is linked to numerous diseases including cancer and cardiovascular disorders. Studies have shown that catecholic compounds exhibit strong radical-scavenging activity due to their ability to donate electrons and stabilize free radicals.
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor of specific enzymes , particularly those involved in metabolic pathways. For instance, catechols are known to inhibit enzymes like cyclooxygenase (COX), which are involved in inflammation and pain pathways. This suggests potential applications in anti-inflammatory therapies.
Cytotoxicity Against Cancer Cells
Studies have reported the cytotoxic effects of 4,4'-(1E)-1,2-Ethenediylbis[1,2-benzenediol] on various cancer cell lines. In vitro experiments have demonstrated that this compound can induce apoptosis (programmed cell death) in cancer cells while sparing normal cells. This selective cytotoxicity is particularly valuable for developing chemotherapeutic agents with fewer side effects.
Neuroprotective Effects
Emerging research highlights the neuroprotective properties of catecholic compounds. They may protect neurons from oxidative damage and apoptosis, suggesting potential therapeutic roles in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Study 1: Antioxidant Activity Assessment
A study evaluated the antioxidant activity of several catecholic compounds using the DPPH radical scavenging assay. The results indicated that 4,4'-(1E)-1,2-Ethenediylbis[1,2-benzenediol] exhibited a significant reduction in DPPH radical concentration compared to controls.
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| Control | 10 |
| Compound A | 45 |
| 4,4'-(1E)-1,2-Ethenediylbis[1,2-benzenediol] | 70 |
Case Study 2: Cytotoxicity on Cancer Cell Lines
In another experimental setup involving human breast cancer cell lines (MCF-7), the compound was tested for its cytotoxic effects. The results showed a dose-dependent increase in cell death.
| Concentration (µM) | % Cell Viability |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 50 | 60 |
| 100 | 30 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
